5-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
5-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one is a compound of significant interest in the fields of chemistry, biology, and pharmacology. Its complex structure consists of multiple functional groups, including a trifluoromethyl group, oxadiazole ring, azetidine ring, and pyridinone moiety. These groups contribute to its versatile chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of a precursor molecule containing the azetidine and pyridinone moieties with an intermediate bearing the trifluoromethylphenyl and oxadiazole groups. Specific reaction conditions, such as solvent type, temperature, and catalysts, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. Automation of reaction steps, precise control of reaction parameters, and advanced purification methods, like chromatography and recrystallization, ensure the production of high-quality material suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The trifluoromethyl group and the oxadiazole ring are particularly reactive under specific conditions, enabling functionalization at these sites.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may employ nucleophiles or electrophiles, depending on the desired modification of the compound.
Major Products
The products formed from these reactions can vary significantly based on the reagents and conditions used. For example, oxidation may yield derivatives with additional oxygen-containing groups, while reduction could lead to hydrogenated analogs of the original compound.
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: : Used as a building block for the synthesis of complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: : Employed in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one is complex and involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects. The exact targets and pathways are subjects of ongoing research, aiming to elucidate the compound's full range of activities.
Comparison with Similar Compounds
Similar Compounds
Compounds with structural similarity include those with trifluoromethylphenyl, oxadiazole, or pyridinone groups. Examples include:
5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
1-carbonyl-3-azetidine
Pyridin-2(1H)-one derivatives
Uniqueness
What sets 5-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one apart is the combination of these functional groups within a single molecule. This unique arrangement confers distinct reactivity patterns and potential biological activities not observed in simpler analogs.
Conclusion
This compound is a multifaceted compound with diverse applications across various scientific disciplines. Its synthesis, chemical reactivity, and potential biological effects make it a subject of ongoing research and industrial interest. Further studies will continue to unveil its full potential and expand its utility in scientific and practical applications.
Properties
IUPAC Name |
5-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O3/c19-18(20,21)13-3-1-2-10(6-13)15-23-16(28-24-15)12-8-25(9-12)17(27)11-4-5-14(26)22-7-11/h1-7,12H,8-9H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQCINVQPTZDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC(=O)C=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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